molecular formula C7H3ClF3N3 B2387567 5-Chloro-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1319051-34-7

5-Chloro-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B2387567
CAS No.: 1319051-34-7
M. Wt: 221.57
InChI Key: FYSYTSWOFJBACS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the chemical formula 5-Chloro-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a fluorinated aromatic compound It contains a trifluoromethyl group, a chlorinated benzene ring, and a fused triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine typically involves the introduction of the trifluoromethyl group and the chlorinated benzene ring, followed by the formation of the triazole ring. Common synthetic routes include:

    Nucleophilic Substitution: Starting with a chlorinated benzene derivative, the trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under basic conditions.

    Cyclization: The formation of the triazole ring can be achieved through cyclization reactions involving hydrazine derivatives and nitriles under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the triazole ring or the chlorinated benzene ring, using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the chlorine atom or the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide, potassium tert-butoxide, and various halogenating agents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups like ethers, amines, or halides.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals

Biology

In biological research, the compound is used as a probe to study enzyme interactions and metabolic pathways. Its fluorinated and chlorinated groups make it a useful tool in tracing and imaging studies.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its triazole ring is a common motif in many bioactive molecules, and its fluorinated groups can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the triazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    FC(F)(F)C1=CC2=NC=NN2C(Br)=C1: A brominated analog with similar properties but different reactivity.

    FC(F)(F)C1=CC2=NC=NN2C(I)=C1:

    FC(F)(F)C1=CC2=NC=NN2C(CH3)=C1: A methylated analog with different electronic properties and reactivity.

Uniqueness

The compound 5-Chloro-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is unique due to its combination of a trifluoromethyl group, a chlorinated benzene ring, and a triazole ring. This combination imparts unique chemical and physical properties, making it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

5-chloro-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3N3/c8-5-1-4(7(9,10)11)2-6-12-3-13-14(5)6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSYTSWOFJBACS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N2C1=NC=N2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.